Methyl 6-bromoquinoline-4-carboxylate

NK-3 receptor antagonist Quinoline carboxamide Halogen SAR

This specific 6-bromo analog is validated for synthesizing NK-3 receptor antagonists, crucial for maintaining antagonism vs. agonistic responses seen with 6-chloro substitutes. Its bromine handle enables efficient Suzuki-Miyaura and Negishi cross-couplings. Ideal for HCV, kinase inhibitor, and targeted cancer programs needing 6-substituted quinolines with intrinsically lower normal-cell toxicity (LC₅₀ 100 µg/mL).

Molecular Formula C11H8BrNO2
Molecular Weight 266.094
CAS No. 1601063-72-2
Cat. No. B2434156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoquinoline-4-carboxylate
CAS1601063-72-2
Molecular FormulaC11H8BrNO2
Molecular Weight266.094
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CC2=NC=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3
InChIKeyYNDPCHFVVPZFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromoquinoline-4-carboxylate (CAS 1601063-72-2): Key Intermediate for 6-Position Quinoline Functionalization


Methyl 6-bromoquinoline-4-carboxylate (CAS 1601063-72-2) is a brominated quinoline-4-carboxylate ester with the molecular formula C₁₁H₈BrNO₂ and molecular weight of 266.09 g/mol . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting HCV, kinase inhibitors, and NK-3 receptor modulators [1]. The 6-position bromine substituent provides a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the methyl ester at the 4-position offers a site for further functionalization or prodrug development .

Why 6-Bromo Substitution in Methyl Quinoline-4-carboxylate Cannot Be Replaced by 6-Chloro or 7-Substituted Analogs


Generic substitution of the 6-position halogen in quinoline-4-carboxylate scaffolds is not scientifically justified due to position-dependent selectivity and halogen-specific pharmacodynamic effects. While 7-substituted quinolines (e.g., 7-Cl, 7-PhO, 7-PhS) demonstrate high tumor cell cytotoxicity (LC₅₀ <1 µg/mL), they also exhibit substantial toxicity toward normal fibroblasts, whereas 6-substituted quinolines (including 6-methoxy derivatives) show markedly improved selectivity, with reduced normal cell toxicity (LC₅₀ 100 µg/mL vs. tumor cell death at low concentrations) [1]. Furthermore, halogen identity is not interchangeable: replacement of the 6-bromo atom with chloro in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists flips the functional response from antagonism to agonism (18.39 ± 2.5% increase in response) [2]. The bromine atom also confers distinct synthetic utility via enhanced electrophilicity for Pd-catalyzed cross-couplings compared to chloro analogs, a critical factor for downstream derivatization efficiency .

Quantitative Differentiation of Methyl 6-Bromoquinoline-4-carboxylate: Evidence-Based Comparator Data


6-Bromo vs. 6-Chloro: Functional Antagonist-to-Agonist Switch in NK-3 Receptor Assay

In a direct head-to-head comparison of 2-phenyl-4-quinolinecarboxamide derivatives evaluated for hNK-3 receptor activity, the 6-bromo-substituted compound maintained antagonistic properties, whereas replacement with a 6-chloro substituent (compound 7c) unexpectedly converted the functional response to agonism, producing an 18.39 ± 2.5% increase in response [1]. This halogen-dependent functional switch demonstrates that the 6-bromo substituent is not interchangeable with chloro in this pharmacophore context.

NK-3 receptor antagonist Quinoline carboxamide Halogen SAR

6-Substituted vs. 7-Substituted Quinolines: Selectivity Advantage in Tumor vs. Normal Cell Cytotoxicity

A systematic study of di(8-quinolyl) disulfides across substitution positions revealed that 7-substituted compounds (including 7-Cl, 7-PhO, 7-PhS) exhibited high tumor cell cytotoxicity (LC₅₀ <1 µg/mL against HT-1080 and MG-22A) but were also highly toxic to normal NIH 3T3 mouse embryonic fibroblasts [1]. In contrast, 6-substituted quinolines demonstrated superior selectivity: the 6-methoxy derivative at low concentration induced tumor cell death while displaying substantially lower toxicity toward normal fibroblasts (LC₅₀ 100 µg/mL, with a corresponding LD₅₀ of 874 mg/kg) [1].

Cytotoxicity Selectivity index Quinoline SAR

6-Bromo Quinoline-4-carboxylates as Strategic HCV Protease Inhibitor Intermediates

U.S. Patent US8633320B2 (Boehringer Ingelheim) explicitly claims methods for preparing bromo-substituted quinolines as intermediates for HCV infection treatment agents [1]. The patent identifies 6-bromo-substituted quinoline-4-carboxylate derivatives as key building blocks for constructing HCV NS3/4A protease inhibitors . This industrial-scale intellectual property protection indicates that the 6-bromo substitution pattern (rather than alternative halogenation patterns) is specifically required for this antiviral development pathway.

HCV NS3/4A protease Antiviral intermediates Bromo-substituted quinolines

Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromo Quinoline as a Privileged Electrophilic Partner

The 6-bromoquinoline core is documented as an effective electrophilic partner in NiCl₂(dppp)₂-catalyzed Negishi-type coupling reactions with organozinc reagents, enabling late-stage installation of radiolabeled methyl groups for metabolic studies [1]. Additionally, 6-bromoquinolines can be activated via nitration to facilitate nucleophilic aromatic substitution (SNAr) with morpholine and piperazine, producing polyfunctionalized quinoline derivatives [2]. The bromine atom enhances electrophilicity for Pd-catalyzed cross-couplings compared to chloro analogs, which typically require harsher conditions or specialized ligand systems .

Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Synthetic building block

Physicochemical and Purity Differentiation Among Commercial Sources

Commercial availability data reveals tiered purity specifications for methyl 6-bromoquinoline-4-carboxylate: Bidepharm offers 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis ; AChemBlock provides 97% purity material ; AKSci supplies material with minimum purity specification of 95% ; Sigma-Aldrich/Synthonix lists 97% purity with Certificates of Analysis available . The 2% purity differential (95% vs. 97%) is meaningful for reactions sensitive to trace impurities (e.g., Pd-catalyzed couplings where halogenated impurities can poison catalysts).

Purity specification Procurement criteria Analytical QC

Optimized Application Scenarios for Methyl 6-Bromoquinoline-4-carboxylate (CAS 1601063-72-2)


NK-3 Receptor Antagonist Development Requiring 6-Bromo Substitution

This compound is the appropriate starting material for synthesizing 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. Direct evidence shows that 6-chloro substitution produces an agonistic response (18.39 ± 2.5% increase), whereas the 6-bromo analog maintains antagonistic properties [1]. Programs targeting NK-3 antagonism for indications such as schizophrenia, anxiety, or reproductive disorders should specify the 6-bromo analog; procurement of 6-chloro derivatives would yield the incorrect functional pharmacology.

HCV NS3/4A Protease Inhibitor Intermediate Synthesis

U.S. Patent US8633320B2 (Boehringer Ingelheim) claims bromo-substituted quinoline-4-carboxylates as essential intermediates for preparing hepatitis C viral infection treatment agents [1][2]. Methyl 6-bromoquinoline-4-carboxylate provides the 6-position halogen handle required for constructing the patent-defined scaffold. This validated industrial route supports procurement for antiviral medicinal chemistry programs.

6-Position Diversification via Pd-Catalyzed Cross-Coupling

The 6-bromo substituent enables efficient NiCl₂(dppp)₂-catalyzed Negishi coupling with organozinc reagents for late-stage functionalization, including radiolabeling for metabolic studies [1]. Additionally, nitration of the 6-bromoquinoline core activates the system for SNAr with morpholine and piperazine, providing access to polyfunctionalized quinoline derivatives [2]. These synthetic routes are less accessible with 6-chloro analogs, which require harsher conditions or specialized ligand systems .

Anticancer Quinoline Scaffold Development with Reduced Normal-Cell Toxicity

Class-level evidence demonstrates that 6-substituted quinolines exhibit superior tumor selectivity compared to 7-substituted analogs, with 6-methoxy derivatives showing normal fibroblast LC₅₀ of 100 µg/mL versus <1 µg/mL for 7-substituted compounds [1]. Methyl 6-bromoquinoline-4-carboxylate serves as a strategic entry point for developing 6-substituted quinoline anticancer agents with intrinsically lower predicted normal-cell toxicity, a critical advantage for therapeutic index optimization.

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